

N,N'-Dibenzylethylenediamine-d4 chemical structure and properties

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Compound of Interest

Compound Name: *N,N'-Dibenzylethylenediamine-d4*

Cat. No.: B12404546

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An In-depth Technical Guide to N,N'-Dibenzylethylenediamine-d4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **N,N'-Dibenzylethylenediamine-d4**. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties of both the deuterated and non-deuterated forms, provides illustrative experimental protocols for its primary application, and includes logical and workflow diagrams to support understanding.

Chemical Structure and Properties

N,N'-Dibenzylethylenediamine-d4 is the deuterated analog of N,N'-Dibenzylethylenediamine, with four deuterium atoms incorporated into the ethylenediamine backbone. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.

Chemical Structure:

- N,N'-Dibenzylethylenediamine:
 - SMILES: C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
 - InChI: 1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

- **N,N'-Dibenzylethylenediamine-d4:**

- SMILES: [2H]C(NCC1=CC=CC=C1)([2H])C([2H])([2H])NCC2=CC=CC=C2[\[1\]](#)
- InChI: 1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2[\[2\]](#)

Physicochemical Properties

The following tables summarize the key physical and chemical properties of **N,N'-Dibenzylethylenediamine-d4** and its non-deuterated counterpart. Data for the deuterated compound is sourced from supplier specifications, while data for the non-deuterated compound is compiled from various chemical suppliers and databases.

Table 1: Properties of **N,N'-Dibenzylethylenediamine-d4**

Property	Value	Source
CAS Number	1219795-20-6	[1] [2]
Molecular Formula	C16H16D4N2	[1]
Molecular Weight	244.37 g/mol	[1]
Isotopic Purity	98 atom % D	[2]
Chemical Purity	min 98%	[2]
Predicted Boiling Point	373.8 ± 22.0 °C at 760 mmHg	
Predicted Density	1.0 ± 0.1 g/cm ³	
Predicted Flash Point	220.5 ± 14.1 °C	

Table 2: Properties of N,N'-Dibenzylethylenediamine (Non-deuterated)

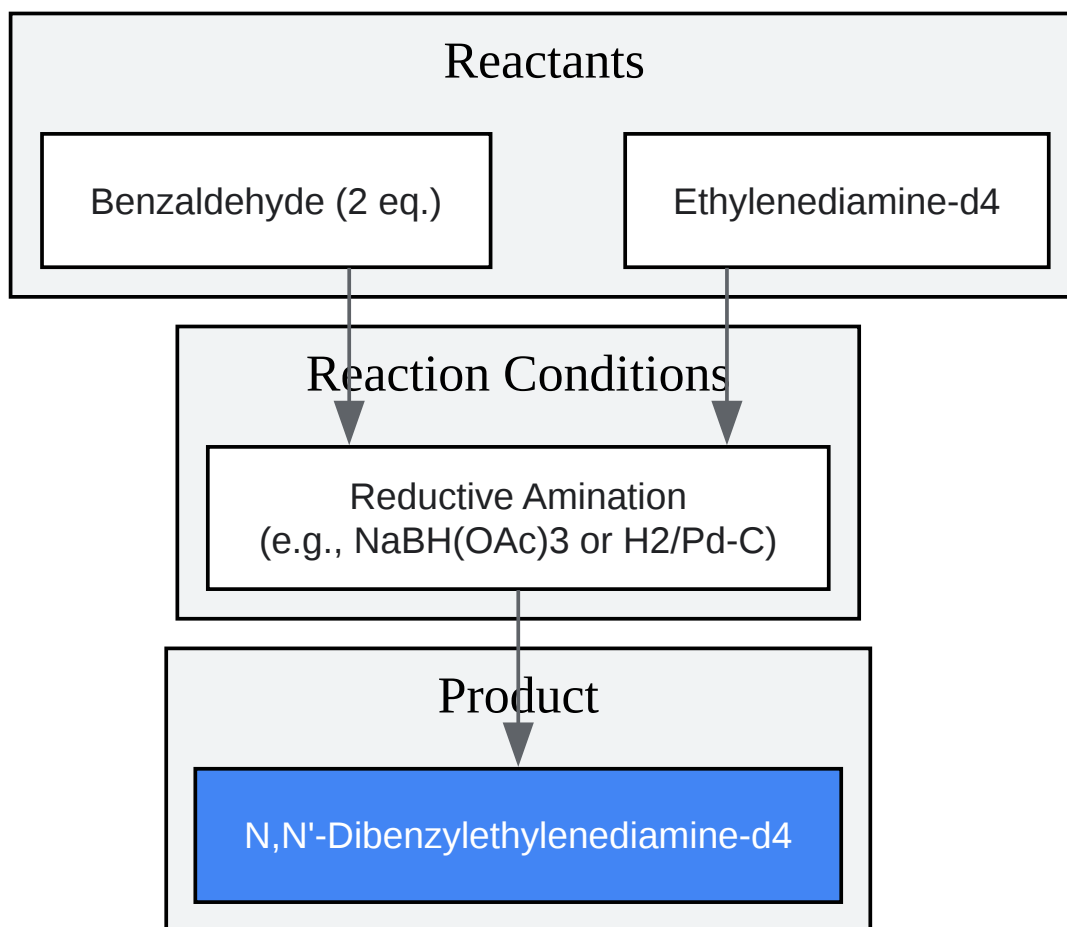
Property	Value	Source(s)
CAS Number	140-28-3	
Molecular Formula	C16H20N2	[3]
Molecular Weight	240.34 g/mol	[3]
Appearance	Liquid	
Boiling Point	195 °C at 4 mmHg	
Density	1.02 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.565	
Flash Point	113 °C (closed cup)	[4]

Experimental Protocols

The primary application of **N,N'-Dibenzylethylenediamine-d4** is as an internal standard in pharmacokinetic studies. Below are representative protocols for its synthesis and use in a typical bioanalytical workflow.

Synthesis of N,N'-Dibenzylethylenediamine-d4

A plausible synthetic route for **N,N'-Dibenzylethylenediamine-d4** involves the reductive amination of benzaldehyde with ethylenediamine-d4.



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*Illustrative synthetic workflow for **N,N'-Dibenzylethylenediamine-d4**.*

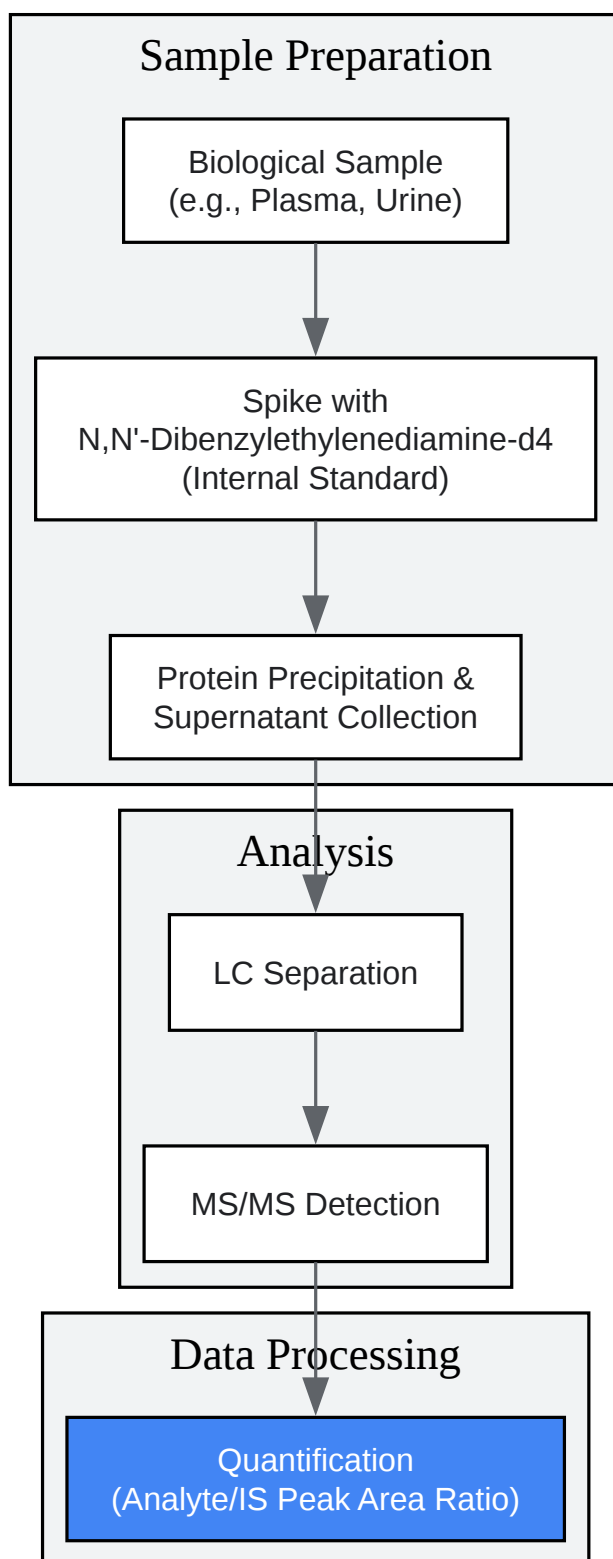
Methodology:

- **Dissolution:** Ethylenediamine-d4 is dissolved in a suitable solvent such as methanol or dichloromethane.
- **Aldehyde Addition:** Two equivalents of benzaldehyde are added to the solution.
- **Reductive Amination:** A reducing agent, such as sodium triacetoxyborohydride or catalytic hydrogenation (H₂ over Pd/C), is introduced to the reaction mixture.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- Purification: The crude product is purified by column chromatography to yield pure **N,N'-Dibenzylethylenediamine-d4**.

Use as an Internal Standard in LC-MS/MS

N,N'-Dibenzylethylenediamine-d4 is employed to accurately quantify its non-deuterated analog in biological matrices.



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General workflow for a pharmacokinetic study using a deuterated internal standard.

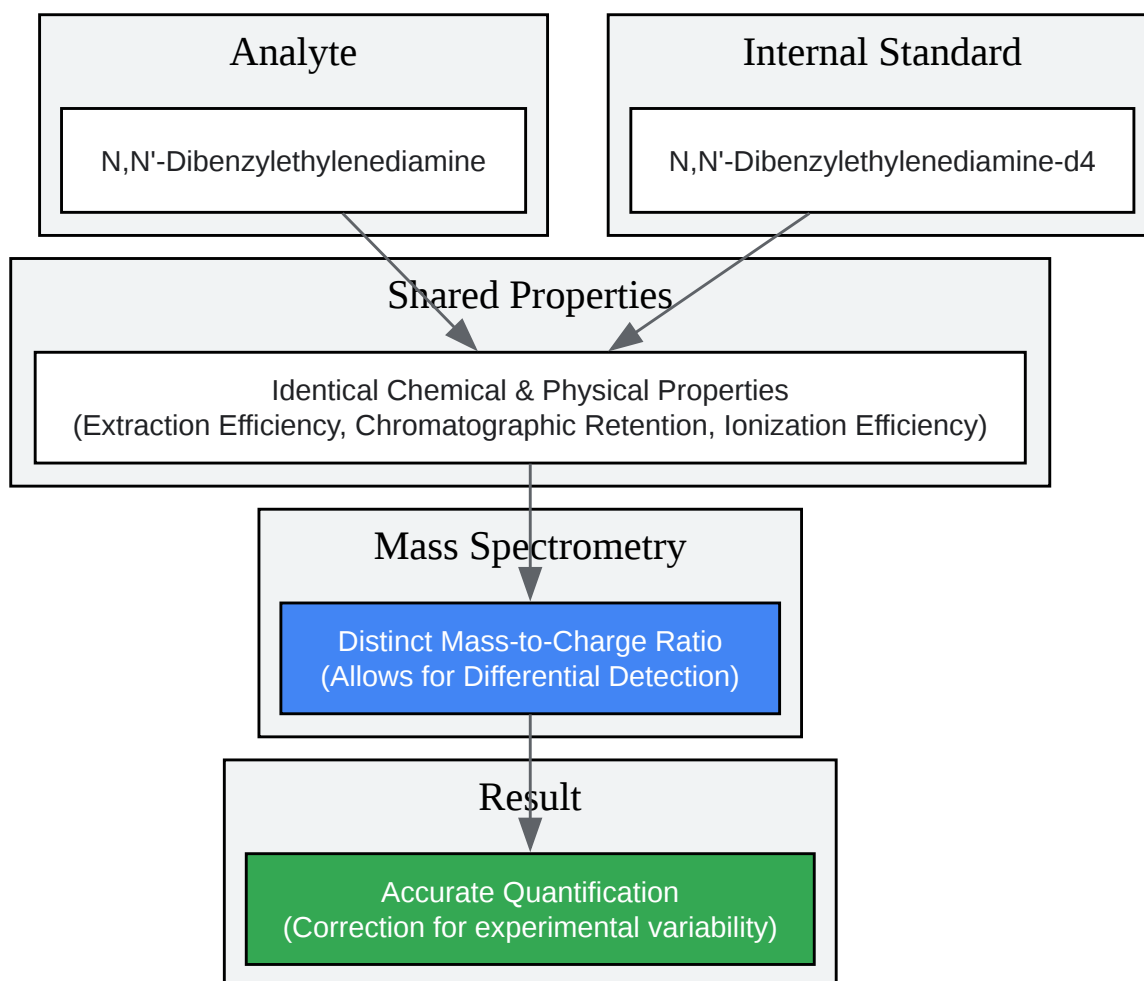
Methodology:

- Sample Preparation:
 - A known amount of **N,N'-Dibenzylethylenediamine-d4** (internal standard) is spiked into the biological samples (e.g., plasma, urine), calibration standards, and quality control samples.
 - Proteins are precipitated by adding a solvent like acetonitrile.
 - The samples are centrifuged, and the supernatant is collected for analysis.
- LC-MS/MS Analysis:
 - The prepared samples are injected into a liquid chromatography system for separation of the analyte from other matrix components.
 - The eluent is introduced into a tandem mass spectrometer.
 - The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (N,N'-Dibenzylethylenediamine) and the internal standard (**N,N'-Dibenzylethylenediamine-d4**).
- Data Analysis:
 - The peak areas of the analyte and the internal standard are measured.
 - A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
 - The concentration of the analyte in the unknown samples is determined from the calibration curve.

Signaling Pathways and Logical Relationships

As a synthetic molecule primarily used for analytical purposes, **N,N'-Dibenzylethylenediamine-d4** is not known to be directly involved in specific biological signaling pathways. Its utility lies in its chemical and physical similarity to the non-deuterated

analyte, allowing it to serve as a reliable tracer in pharmacokinetic and metabolic studies. The logical relationship in its application is centered on the principle of isotope dilution mass spectrometry.



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*Logical relationship in the application of ***N,N'*-Dibenzylethylenediamine-*d*4** as an internal standard.*

Conclusion

N,N'-Dibenzylethylenediamine-d4 is a valuable tool for researchers in drug development and related fields. Its key application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of its non-deuterated analog in complex biological matrices. This guide provides essential information on its chemical properties and a framework for its synthesis and application in robust bioanalytical methods.

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